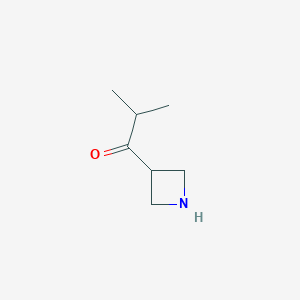![molecular formula C7H6F2N4O B13166498 5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)
5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate carbonyl compounds. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials science due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one
- 7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
- 5-Aminoazolo[1,5-a]pyrimidines
Uniqueness
5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C7H6F2N4O |
|---|---|
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H6F2N4O/c1-3-10-7-11-4(6(8)9)2-5(14)13(7)12-3/h2,6H,1H3,(H,10,11,12) |
Clé InChI |
XUXSJLUUVXYWKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=CC(=O)N2N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)

![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
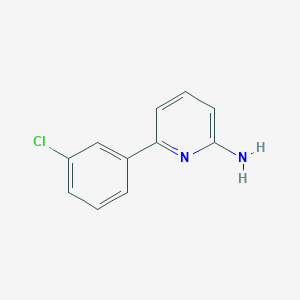
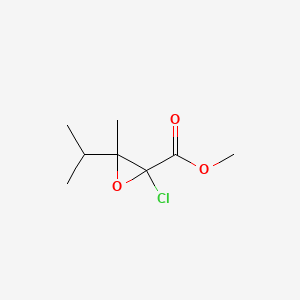
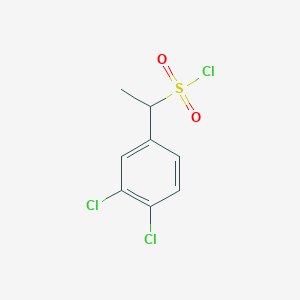
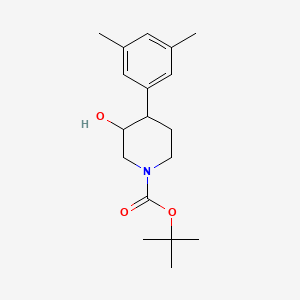
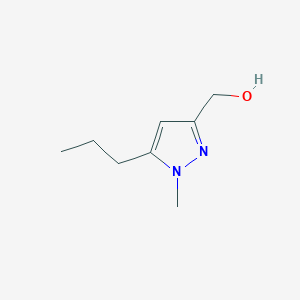

![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)
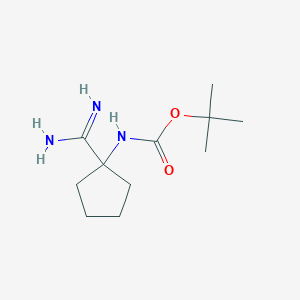
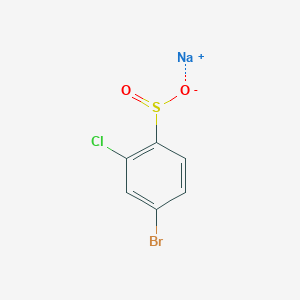
![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
